2-chloro-N-(4-ethynylphenyl)acetamide
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Overview
Description
2-chloro-N-(4-ethynylphenyl)acetamide is an organic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 4-ethynylphenyl group
Preparation Methods
The synthesis of 2-chloro-N-(4-ethynylphenyl)acetamide typically involves the reaction of chloroacetyl chloride with 4-ethynylaniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Chloroacetyl Chloride with 4-Ethynylaniline:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-chloro-N-(4-ethynylphenyl)acetamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substituted acetamides.
-
Oxidation Reactions: : The ethynyl group can be oxidized to form various oxidized products.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Carried out under controlled temperature and pH conditions.
Products: Oxidized derivatives of the original compound.
Scientific Research Applications
2-chloro-N-(4-ethynylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethynylphenyl)acetamide involves its interaction with molecular targets through covalent bonding. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro group can also participate in substitution reactions, further modifying the compound’s interaction with biological targets.
Comparison with Similar Compounds
2-chloro-N-(4-ethynylphenyl)acetamide can be compared with other similar compounds such as:
2-chloro-N-(4-ethoxyphenyl)acetamide: This compound has an ethoxy group instead of an ethynyl group, which affects its reactivity and applications.
2-chloro-N-(4-ethylphenyl)acetamide:
The uniqueness of this compound lies in its ethynyl group, which provides distinct reactivity and potential for forming covalent bonds with biological molecules.
Biological Activity
2-Chloro-N-(4-ethynylphenyl)acetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including the chloro and ethynyl groups. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H8ClN
- CAS Number : 1233382-40-5
The presence of the ethynyl group enhances its reactivity, allowing it to form covalent bonds with biological molecules, which is crucial for its biological activity.
This compound exhibits its biological effects primarily through:
- Covalent Bonding : The ethynyl group can interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
- Enzyme Inhibition : It has been shown to inhibit various enzymes, which may contribute to its antimicrobial and anticancer properties .
- Protein Interactions : The compound's ability to form covalent bonds allows it to disrupt normal protein function, potentially leading to therapeutic effects against diseases such as cancer.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In a study assessing its effects on cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7). The IC50 values were determined through various assays:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.2 |
HCT-116 | 20.5 |
These findings indicate that this compound may serve as a lead compound for further development in anticancer therapies .
Case Study 1: Antimicrobial Efficacy
A recent study conducted on the antimicrobial efficacy of various acetamides, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a new class of antibacterial agents, particularly in combating antibiotic-resistant strains.
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of phenylacetamides, this compound was found to exhibit superior activity compared to standard chemotherapeutic agents. The study utilized both in vitro and in vivo models to demonstrate its efficacy in reducing tumor growth in mice models, indicating promising therapeutic applications in oncology .
Properties
IUPAC Name |
2-chloro-N-(4-ethynylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMCPPQLVNCYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233382-40-5 |
Source
|
Record name | 2-chloro-N-(4-ethynylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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